Semiamitraz hydrochloride

Overview

Description

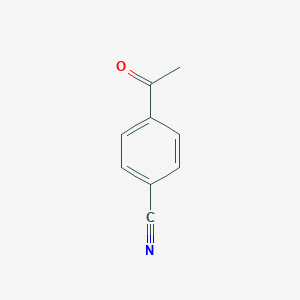

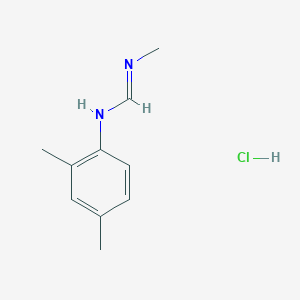

Semiamitraz hydrochloride, also known as BTS-27271, is a chemical transformation product with high acaricidal activity . It is a derivative of semiamitraz . The IUPAC name is (EZ)-N1-methyl-N2-(2,4-xylyl)formamidine hydrochloride and the CAS name is N-(2,4-dimethylphenyl)-N′-methylmethanimidamide hydrochloride (1:1) .

Molecular Structure Analysis

The molecular formula of this compound is C10H15ClN2 . The average mass is 198.693 Da and the monoisotopic mass is 198.092377 Da .

Physical And Chemical Properties Analysis

This compound appears as white crystals with a melting point of 163-165 ℃ . The hydrochloride is easily soluble in water and lower alcohols, and hardly soluble in organic solvents such as benzene, xylene, petroleum ether, and n-hexane . The stability is poor and will hydrolyze and deteriorate in humid air .

Scientific Research Applications

Residue Analysis in Agricultural Products Research has demonstrated the use of semiamitraz hydrochloride in the analysis of agricultural residues. For instance, a study focused on determining the residues of semiamitraz in mushrooms found that the chemical degrades slowly in bed matrices, with a half-life of about 9-12 days, highlighting its persistence and the importance of monitoring residues in food products (Zhu Guo, 2000).

Detection and Analysis in Food Safety Another significant application of this compound is in food safety, where it is used to detect and analyze its presence and that of its metabolites in vegetables and fruits. A study established a method for this purpose using high-performance liquid chromatography-tandem mass spectrometry, indicating the relevance of semiamitraz in ensuring food safety and meeting regulatory standards (Juan Huang et al., 2019).

Applications in Material Science Beyond agriculture and food safety, this compound finds applications in material science. Research into semi-interpenetrating polymer networks (semi-IPNs) and interpenetrating polymer networks (IPNs) involving polysaccharides for drug delivery and tissue engineering showcases the broader scope of this compound's utility. These materials have shown promise in creating smart delivery systems and scaffolds for tissue engineering, demonstrating the versatility of this compound in the development of advanced materials (P. Matricardi et al., 2013).

Innovative Hydrogels for Drug Delivery The synthesis of semi-IPN type hydrogels incorporating this compound for controlled drug delivery is another area of research. Such studies have focused on developing materials that can modulate the release of drugs, enhancing the efficacy and safety of therapeutic interventions. These hydrogels, characterized by their swelling behavior and network parameters, present a novel approach to drug delivery systems (H. Samanta & S. Ray, 2014).

Antibacterial Applications Research on semi-IPN hydrogel-silver nanocomposites has demonstrated the potential of this compound in antibacterial applications. These composites, featuring poly(vinyl pyrrolidone) and poly(acrylamide) networks, offer a novel method for producing and stabilizing silver nanoparticles, which have known antibacterial properties. This represents an innovative use of this compound in developing materials with health and safety applications (P. Murthy et al., 2008).

Safety and Hazards

The safety data sheet for Semiamitraz hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Mechanism of Action

Semiamitraz hydrochloride, also known as Semiamitraz chloride, is a chemical transformation product with high acaricidal activity . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the octopamine receptor . Octopamine receptors are found in the nervous system of many invertebrates and play a crucial role in neurotransmission .

Mode of Action

This compound acts as an agonist at the octopamine receptor . By binding to these receptors, it mimics the action of octopamine, a neurotransmitter in invertebrates . This interaction leads to overstimulation of the nervous system, resulting in paralysis and death of the affected pests .

Biochemical Pathways

Its action on the octopamine receptor suggests that it interferes with normal neurotransmission in invertebrates . The downstream effects of this interference likely include disruption of essential physiological processes, leading to the death of the organism .

Pharmacokinetics

Its chemical properties suggest that it is volatile and almost insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in organisms, as well as its bioavailability .

Result of Action

The primary result of this compound’s action is the death of the affected pests due to overstimulation of their nervous system . This makes it an effective acaricide, or mite killer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and water insolubility suggest that it may be less effective in humid or wet environments . Additionally, it is moderately persistent in the soil, which could affect its long-term efficacy and environmental impact .

Biochemical Analysis

Biochemical Properties

Semiamitraz hydrochloride interacts with various biomolecules, primarily through its octopamine receptor agonist activity

Cellular Effects

It is known to have acaricidal and insecticidal effects, suggesting it may influence cell function in these organisms

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an octopamine receptor agonist This means it can bind to octopamine receptors, potentially influencing the activity of these receptors and the biochemical pathways they are involved in

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-8-4-5-10(9(2)6-8)12-7-11-3;/h4-7H,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSNJXDZTGFDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33089-74-6 (Parent) | |

| Record name | Semiamitraz hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10199510 | |

| Record name | Semiamitraz chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51550-40-4 | |

| Record name | Semiamitraz chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51550-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semiamitraz hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semiamitraz chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMIAMITRAZ HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43D0U6Y04M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.